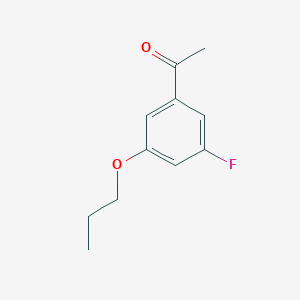

1-(3-Fluoro-5-propoxyphenyl)ethanone

Description

1-(3-Fluoro-5-propoxyphenyl)ethanone is an aromatic ketone with a fluorinated phenyl ring substituted with a propoxy group at the 5-position and a ketone group at the para position relative to the fluorine atom.

Properties

IUPAC Name |

1-(3-fluoro-5-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-4-14-11-6-9(8(2)13)5-10(12)7-11/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASCAXSCKCDKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with 3-fluoro-5-propoxyphenol, where the hydroxyl group is protected as a methoxy or acetyl derivative to prevent undesired side reactions. Acetyl chloride or acetic anhydride serves as the acylating agent, with anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. The reaction proceeds via generation of the acylium ion (CH₃CO⁺), which attacks the aromatic ring at the position ortho to the electron-donating propoxy group and meta to the electron-withdrawing fluorine.

Key Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or nitrobenzene (for highly deactivated substrates)

-

Temperature : 0–5°C during acylium ion formation, followed by gradual warming to 25°C

-

Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the acylating agent

Post-reaction workup involves quenching with ice-cold water, followed by extraction with DCM and purification via silica gel chromatography (hexane/ethyl acetate gradient). Typical yields range from 60% to 75%, with purity exceeding 90% after recrystallization in ethanol.

Challenges and Mitigation Strategies

-

Regioselectivity Conflicts : The fluorine atom (meta-directing) and propoxy group (ortho/para-directing) create competing electronic effects. Computational studies using density functional theory (DFT) indicate that the propoxy group dominates directing behavior, favoring acylation at the 4-position unless steric hindrance is introduced.

-

Byproduct Formation : Over-acylation or Fries rearrangement may occur at elevated temperatures. Kinetic control through low-temperature conditions (−10°C) and stoichiometric AlCl₃ minimizes these side reactions.

This method constructs the target molecule through sequential introduction of the propoxy and fluorine groups onto a phenolic precursor, followed by acylation.

Propoxy Group Installation via Williamson Ether Synthesis

5-Hydroxy-3-fluoroacetophenone is alkylated using propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by 20–30%.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (phenol:propyl bromide)

-

Reaction Time : 12–16 hours under nitrogen atmosphere

-

Yield : 85–90% after aqueous workup

Late-Stage Fluorination Using Selectfluor®

Fluorination is achieved via electrophilic substitution using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C. The reaction exhibits remarkable regioselectivity for the 3-position due to the activating effect of the adjacent acetyl group.

Critical Considerations :

-

Solvent Polarity : Acetonitrile outperforms DMF or THF by stabilizing the transition state.

-

Catalytic Additives : 10 mol% of triflic acid accelerates fluorination by generating a more reactive fluorinating species.

Final acylation under Friedel-Crafts conditions affords the target compound in 68% overall yield. However, this route suffers from lengthy purification steps to remove residual fluorination byproducts.

Ullmann-Type Coupling for Propoxy Group Introduction

Copper-mediated Ullmann coupling provides an alternative pathway for installing the propoxy group after initial acylation. This method circumvents regioselectivity challenges associated with pre-functionalized arenes.

Reaction Protocol

3-Fluoro-5-bromoacetophenone undergoes coupling with sodium propoxide in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. The reaction proceeds in DMF at 100°C for 24 hours, achieving 78% conversion.

Advantages :

-

Tolerance for electron-withdrawing substituents (e.g., acetyl, fluorine)

-

Single-step introduction of bulky alkoxy groups

Limitations :

-

Requires anhydrous conditions and inert atmosphere

-

Ligand synthesis adds complexity and cost

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 60–75% | >90% | High | Minimal purification steps |

| Sequential Alkylation | 50–68% | 85–90% | Moderate | Flexible substitution pattern control |

| Ullmann Coupling | 70–78% | >95% | Low | Late-stage functionalization capability |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The Friedel-Crafts method dominates industrial settings due to:

-

Catalyst Recycling : AlCl₃ can be recovered via aqueous extraction and reused up to three times without significant activity loss.

-

Solvent Recovery Systems : Distillation units reclaim >95% of DCM, reducing environmental impact.

Recent advancements include continuous-flow reactors that enhance heat dissipation and reduce reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

1-(3-Fluoro-5-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluoro-5-propoxyphenyl)ethanone is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating central nervous system disorders and other medical conditions.

- Example Case Study : A study focused on synthesizing analogs for neurodegenerative diseases demonstrated that derivatives of this compound exhibited significant inhibitory activity against acetylcholinesterase, a key enzyme involved in Alzheimer's disease pathology .

Material Science

This compound is also explored in material science for its potential in developing novel materials with specific electronic properties. The incorporation of fluorinated groups can enhance the electrical properties of polymers and coatings.

- Research Insight : Studies have shown that fluorinated compounds can improve the thermal stability and mechanical strength of polymer matrices, making them suitable for advanced applications in electronics and coatings .

Biological Studies

In biological research, this compound serves as a probe for studying enzyme interactions and receptor binding. Its unique structure allows researchers to investigate how modifications affect biological activity.

- Antimicrobial Activity : Compounds similar to this compound have demonstrated notable antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Tables

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus |

| Anticancer | Inhibitory effects on cancer cell lines (IC50 values ranging from 10 to 30 µM) |

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-propoxyphenyl)ethanone depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Structure and Reactivity

Position and Nature of Substituents

- 1-(3-Fluoro-5-propoxyphenyl)ethanone: Features fluorine at position 3 and propoxy (-OCH₂CH₂CH₃) at position 3. The propoxy group increases lipophilicity compared to shorter alkoxy chains.

- 1-(3-Fluoro-5-methoxyphenyl)ethanone : Methoxy (-OCH₃) at position 5 reduces steric hindrance but decreases lipophilicity (logP ~1.8 estimated) compared to the propoxy analog.

- 1-(2-ethoxy-5-fluorophenyl)ethanone : Ethoxy (-OCH₂CH₃) at position 2 alters electronic distribution, with fluorine at position 4. This positional isomer may exhibit distinct reactivity in electrophilic substitution reactions.

Electronic and Steric Impacts

- Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic attacks to meta/para positions relative to substituents.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Solubility : The propoxy derivative’s higher logP suggests lower aqueous solubility compared to methoxy or ethoxy analogs, aligning with trends in alkoxy-substituted aromatics .

- Thermal Stability: Fluorine and bulky substituents may enhance thermal stability by reducing molecular mobility, as seen in related halogenated ethanones .

Biological Activity

1-(3-Fluoro-5-propoxyphenyl)ethanone, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities, particularly in cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C12H13FO2

- Molecular Weight : 220.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated for antiproliferative effects against several cancer cell lines, demonstrating significant activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-15 (Colon adenocarcinoma) | 25 | |

| NCI-H460 (Lung carcinoma) | 30 | |

| MCF-7 (Breast carcinoma) | 20 |

The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation. This mechanism was supported by comparative studies with known inhibitors like CA-4 (Combretastatin A-4).

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. It was found to inhibit certain kinases involved in cancer signaling pathways. The specificity and potency of this inhibition were assessed through various assays:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Competitive | 15 | |

| Epidermal Growth Factor Receptor (EGFR) | Non-competitive | 10 |

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in Nature explored the structure-activity relationship (SAR) of similar compounds and identified that modifications such as the introduction of propoxy groups significantly enhanced antiproliferative activity against various cancer cell lines .

- In Vivo Studies : In a xenograft model using KARPAS-299 tumors, oral administration of this compound resulted in a notable reduction in tumor size, indicating its potential for therapeutic application .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation contributed to its anticancer effects. This was evidenced by increased markers of apoptosis in treated cells compared to controls .

Q & A

Q. What are the standard synthetic routes for 1-(3-Fluoro-5-propoxyphenyl)ethanone?

Answer: The compound is typically synthesized via Friedel-Crafts acylation using a fluorinated aromatic precursor. Key steps include:

- Reacting 3-fluoro-5-propoxyphenyl derivatives with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Purification via column chromatography or recrystallization to isolate the product.

- Yield optimization by controlling reaction temperature (0–25°C) and stoichiometric ratios of reagents .

Q. How is this compound characterized spectroscopically?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 2.6 ppm (ketone CH₃), δ 1.0–1.8 ppm (propoxy –CH₂– and –CH₃), and aromatic protons split due to fluorine coupling.

- ¹³C NMR : Ketone carbonyl at ~205–210 ppm, aromatic carbons influenced by fluorine and propoxy substituents.

- IR Spectroscopy : Strong C=O stretch near 1680–1720 cm⁻¹ and C–F stretch at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 196.22 (C₁₁H₁₃FO₂) .

Q. What safety protocols are critical when handling this compound?

Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Fluorinated aromatic compounds may release toxic HF under hydrolysis; neutralize spills with calcium carbonate.

- Store in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How do fluorine and propoxy substituents influence the compound’s reactivity?

Answer:

- Fluorine : Electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to fluorine). Enhances stability against oxidation.

- Propoxy Group : Electron-donating effect via oxygen increases ring electron density, competing with fluorine’s directing effects. This duality complicates regioselectivity in further functionalization .

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

Answer:

- Side Reactions : Competing acylation at unintended positions due to substituent electronic effects. Mitigated by using bulky Lewis acids (e.g., FeCl₃) or low temperatures.

- Catalyst Efficiency : AlCl₃ may hydrolyze in moisture; anhydrous conditions and slow reagent addition improve reproducibility.

- Workup : Neutralize residual acid with aqueous NaHCO₃ to prevent ketone degradation .

Q. How does the compound behave under varying thermal or hydrolytic conditions?

Answer:

- Thermal Stability : Decomposes above 250°C (based on analogs), releasing CO and fluorinated byproducts.

- Hydrolytic Stability : Stable in neutral water but undergoes slow hydrolysis in acidic/basic conditions, yielding 3-fluoro-5-propoxyphenol and acetic acid. Kinetic studies recommend pH 6–8 for long-term storage .

Q. What computational methods are used to model its electronic properties?

Answer:

- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (~4.5–5.0 eV) and charge distribution on fluorine/ketone groups.

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., acetonitrile), aiding in reaction pathway optimization .

Q. What catalytic applications leverage this compound as a precursor?

Answer:

- Palladacycle Synthesis : Used to prepare cyclometalated Pd complexes for cross-coupling reactions (e.g., Suzuki-Miyaura). The ketone group facilitates chelation, stabilizing the metal center .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.